Bis(cyclohexylmethyl)amine
Overview
Description
Bis(cyclohexylmethyl)amine is an organic compound with the molecular formula C14H27N. It is also known by its IUPAC name, cyclohexyl-N-(cyclohexylmethyl)methanamine. This compound is characterized by the presence of two cyclohexylmethyl groups attached to a central amine nitrogen atom. It is a colorless liquid with a boiling point of approximately 160°C at 16 Torr and a density of around 0.889 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(cyclohexylmethyl)amine can be synthesized through various methods. One common approach involves the reductive amination of cyclohexanecarboxaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydrogenation of cyclohexanecarboxamide using a bimetallic catalyst composed of rhodium and molybdenum supported on silica. The addition of cerium oxide to the catalyst system enhances the activity and selectivity of the reaction, resulting in higher yields of the amine product .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the halogenating agent used.
Scientific Research Applications
Bis(cyclohexylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine-related biological processes and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving amine functionalities.
Industry: This compound is utilized in the production of specialty chemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of bis(cyclohexylmethyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In catalytic processes, the amine group can coordinate with metal centers, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with one cyclohexyl group.
Dicyclohexylamine: Contains two cyclohexyl groups attached to the nitrogen atom.
Cyclohexanemethylamine: Similar structure but with a different substitution pattern
Uniqueness
Bis(cyclohexylmethyl)amine is unique due to the presence of two cyclohexylmethyl groups, which impart distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, offering different reactivity and selectivity compared to its simpler analogs .
Properties
IUPAC Name |
1-cyclohexyl-N-(cyclohexylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURWBIBHMXAHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404679 | |
Record name | bis(cyclohexylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3309-27-1 | |
Record name | bis(cyclohexylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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